Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
CAS No.: 951890-15-6
Cat. No.: VC2293659
Molecular Formula: C14H17ClO3
Molecular Weight: 268.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951890-15-6 |
|---|---|
| Molecular Formula | C14H17ClO3 |
| Molecular Weight | 268.73 g/mol |
| IUPAC Name | ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | HIBWDOGABNLCKK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate possesses a well-defined molecular structure with several key identifying characteristics. The compound is formally identified by the following parameters:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |
| Molecular Formula | C₁₄H₁₇ClO₃ |
| Molecular Weight | 268.73 g/mol |
| CAS Number | 951890-15-6 |
| Standard InChI Key | HIBWDOGABNLCKK-UHFFFAOYSA-N |
| SMILES Notation | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C |
Table 1: Molecular identification parameters of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate.
Structural Features
The compound exhibits several notable structural elements that define its chemical behavior:
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An ethyl ester group (-COOC₂H₅) at one end of the molecule
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A five-carbon chain connecting the ester and aromatic portions
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A ketone group (C=O) at the junction with the aromatic ring
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A 4-chloro-3-methylphenyl group featuring:
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A chlorine atom at the para position
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A methyl group at the meta position
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These structural elements create a molecule with multiple reactive centers, contributing to its versatility in organic synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates an interesting electronic distribution that influences the compound's reactivity patterns.
Synthesis Methods
General Synthetic Approaches
The synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate typically employs a multi-step approach that can be accomplished through several established pathways. Two principal methods have been documented in the literature:
Friedel-Crafts Acylation Route
This approach involves the following key steps:
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Friedel-Crafts acylation of 2-chlorotoluene (4-chloro-3-methylbenzene) with ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst (such as aluminum chloride)
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Purification of the resulting compound through chromatographic techniques or recrystallization
This method takes advantage of the directing effects of the methyl group to achieve regioselectivity in the acylation reaction, leading to the desired product with good yield.
Wittig Reaction Pathway
An alternative synthetic route involves:
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Preparation of a Wittig reagent from a suitable phosphonium salt
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Reaction with 4-chloro-3-methylbenzaldehyde to form an alkene intermediate
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Subsequent hydrogenation and oxidation steps
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Esterification of the resulting carboxylic acid with ethanol
Industrial Scale Considerations
For large-scale production, continuous flow processes may be employed to enhance efficiency and yield. Precise control over reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing synthesis at an industrial scale. These approaches allow for better heat management and more consistent product quality compared to batch processes.
Chemical Reactivity
Key Reactive Sites
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate contains several functional groups that serve as reactive centers:
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The ester group (-COOC₂H₅): Susceptible to hydrolysis, transesterification, and reduction reactions
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The ketone moiety (C=O): Can undergo nucleophilic addition, reduction, and condensation reactions
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The chlorine substituent on the aromatic ring: Potential site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions
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The aromatic ring itself: Subject to electrophilic aromatic substitution at available positions
Common Reactions
The compound can participate in various transformation reactions relevant to organic synthesis:
Hydrolysis Reactions
Both the ester and ketone groups can undergo hydrolysis under appropriate conditions. The ester hydrolysis leads to the formation of 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid, which is itself a compound of research interest .
Reduction Reactions
Selective reduction of the ketone using sodium borohydride or similar reducing agents can yield the corresponding alcohol derivative. More aggressive reduction using lithium aluminum hydride can reduce both the ketone and ester functionalities.
Transesterification
The ethyl ester group can undergo transesterification with other alcohols to form different ester derivatives, which may exhibit altered physical properties and biological activities.
Physical Properties
Physical State and Appearance
At standard temperature and pressure, Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate typically exists as a colorless to pale yellow liquid or crystalline solid, depending on its purity and specific preparation methods.
Thermodynamic Properties
The compound exhibits the following estimated thermodynamic properties:
| Property | Value | Method |
|---|---|---|
| Boiling Point | ~358.4°C | Predicted |
| Density | ~1.049 g/cm³ | Predicted |
| Melting Point | Not precisely determined | - |
Table 2: Estimated thermodynamic properties of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate .
Solubility Profile
The compound demonstrates differential solubility across various solvents:
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Highly soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate
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Moderately soluble in alcohols such as methanol and ethanol
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Poorly soluble in water, consistent with its predominantly hydrophobic character
This solubility profile is important for considerations in purification processes, formulation development, and application in various research contexts.
Biological Activities
Anti-inflammatory Activity
The compound's structural features, particularly the chlorinated aromatic ring system, share similarities with known anti-inflammatory agents. Preliminary investigations suggest potential inhibitory effects on inflammatory pathways, though further research is needed to fully characterize this activity.
Structure-Activity Relationships
The biological activity of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate appears to be influenced by several structural components:
Modifications to these structural elements could potentially enhance or alter the compound's biological activity profile, suggesting avenues for structure-activity relationship studies.
Applications in Medicinal Chemistry and Research
Role as a Synthetic Intermediate
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological applications. Its multiple functional groups provide versatile reaction sites for further chemical elaboration.
Anti-inflammatory Drug Development
The potential anti-inflammatory properties of this compound and its derivatives make it a candidate for further development in the treatment of inflammatory conditions. Its structural similarity to known anti-inflammatory agents suggests possible efficacy in this area.
Cancer Research
Certain oxovalerate derivatives have shown activity against cancer cell lines. The unique structural features of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate warrant investigation for potential anticancer properties, particularly as part of broader structure-activity relationship studies.
Research Tool Applications
Beyond its potential therapeutic applications, this compound may serve as a useful chemical probe or reagent in biochemical research, offering specific reactivity that can be exploited in the study of biological systems and processes.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, each with distinct properties and potential applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Ethyl 5-(3-methylphenyl)-5-oxovalerate | C₁₄H₁₈O₃ | 234.29 | Lacks chloro substituent |
| 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | C₁₂H₁₃ClO₃ | 240.69 | Acid form (no ethyl ester) |
| Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | C₁₃H₁₅ClO₃ | 254.71 | Methyl ester instead of ethyl |
Table 3: Comparison of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate with structural analogs .
Structure-Property Relationships
The variations in structure among these related compounds lead to differences in:
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Solubility and lipophilicity profiles
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Chemical reactivity patterns
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Metabolic stability in biological systems
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Binding affinity to potential biological targets
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